

Proper Disposal of Disperse Orange 1 in a Laboratory Setting

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Compound of Interest		
Compound Name:	Disperse Orange 1	
Cat. No.:	B1670848	Get Quote

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of **Disperse Orange 1** (CAS No. 2581-69-3), a synthetic azo dye. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and compliance with hazardous waste regulations.

Disperse Orange 1 is classified as a hazardous substance, and its disposal is regulated. Under no circumstances should this chemical be disposed of in the regular trash or discharged into the sewer system.[1][2][3] All waste must be managed in accordance with local, state, and federal regulations.[4] Laboratory personnel are responsible for the proper handling, storage, labeling, and disposal of this hazardous waste.[1]

Summary of Chemical Safety Information

The following table summarizes key quantitative and safety data for **Disperse Orange 1**.



Property	Value	Source
CAS Number	2581-69-3	MedChemExpress
Molecular Formula	C18H14N4O2	MedChemExpress
Molecular Weight	318.33 g/mol	Sigma-Aldrich
Appearance	Brown powder	Cole-Parmer
Melting Point	160.0 °C (320.0 °F; 433.1 K)	Wikipedia
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	MedChemExpress
Storage Temperature	Room temperature	Sigma-Aldrich

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of **Disperse Orange 1** from a laboratory setting.

Immediate Handling and Personal Protective Equipment (PPE)

- PPE: Before handling Disperse Orange 1, ensure appropriate personal protective
 equipment is worn, including safety glasses with side shields or goggles, chemical-resistant
 gloves (such as nitrile), and a lab coat. A dust mask (type N95 or equivalent) should be used
 to avoid inhalation of the powder.
- Ventilation: Handle the solid dye in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.
- Avoid Contact: Avoid all personal contact, including inhalation and contact with eyes and skin. Do not eat, drink, or smoke when using this product.



Spill Cleanup Procedure

In the event of a spill, follow these procedures immediately:

- Alert Personnel: Notify others in the immediate area of the spill.
- Secure the Area: Restrict access to the spill area.
- Cleanup:
 - For dry spills, carefully vacuum or sweep up the material. Avoid generating dust.
 - Place the collected material and any contaminated cleaning supplies (e.g., paper towels, wipes) into a designated hazardous waste container.
- Decontamination: Clean the spill area thoroughly with a detergent solution and water. All cleaning materials must be disposed of as hazardous waste.

Waste Collection and Container Management

- Designate a Waste Container:
 - Use a container that is compatible with the chemical waste. The original manufacturer's container is often the best choice. If not available, a sturdy, leak-proof plastic container with a secure screw-top cap is preferred.
 - Ensure the container is in good condition, free of leaks, and clean on the outside.
- Collect Waste:
 - Place all solid **Disperse Orange 1** waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), directly into the designated hazardous waste container.
 - Do not mix with incompatible wastes. Disperse Orange 1 should be segregated from strong oxidizing agents.
- Keep Container Closed: The waste container must be kept securely capped at all times,
 except when adding waste. This prevents the release of vapors and protects against spills.



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Labeling and Storage

- · Labeling:
 - As soon as the first waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
 - The label must include the words "Hazardous Waste."
 - Clearly write the full chemical name: "Disperse Orange 1." Avoid abbreviations or formulas.
 - List all constituents if it is a mixed waste.
 - Indicate the date when waste was first added to the container (accumulation start date).
 - Provide the Principal Investigator's name, lab location, and contact information.
- Storage (Satellite Accumulation Area):
 - Store the labeled hazardous waste container in a designated Satellite Accumulation Area
 (SAA) within the laboratory, at or near the point of generation.
 - The SAA must be under the control of laboratory personnel.
 - Ensure incompatible wastes are segregated within the SAA. For example, keep solids separate from liquids and oxidizers away from flammables.

Arranging for Disposal

- Request Pickup: Once the waste container is full (do not overfill, leave at least one inch of headspace) or has been stored for the maximum allowable time (typically 6-12 months, check with your institution), arrange for its disposal.
- Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or equivalent safety office.



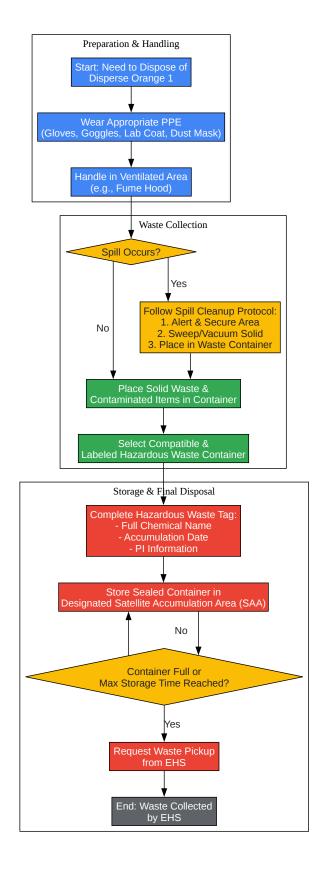
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• Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Wait for trained EHS staff to collect it.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of **Disperse Orange 1**.





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Caption: Workflow for the safe disposal of **Disperse Orange 1**.



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